5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
Overview
Description
Synthesis Analysis
The synthesis of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione and its derivatives has been reported through various methods, including the reaction of heteroaryl prop-2-yn-1-yl carboxylate and aromatic azides via Cu(I) catalyzed 1,3-dipolar cycloaddition, reflecting moderate to good antimicrobial activity (Kaushik et al., 2017). This showcases the compound's versatility in synthesis approaches and its potential biological activity relevance.
Molecular Structure Analysis
The molecular structure of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied using experimental and theoretical techniques. For example, X-ray diffraction and molecular modeling techniques have been employed to investigate the structural and conformational features of the compound, revealing its stability and geometric conformation (Karayel & Özbey, 2008). These studies provide a foundational understanding of the compound's molecular behavior and stability.
Chemical Reactions and Properties
The chemical reactivity of 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione involves its participation in various chemical reactions, including its use as a core structure for synthesizing derivatives with potential biological activities. Its reactivity has been highlighted in studies where novel derivatives were synthesized and evaluated for antifungal activity, showing promising results against several fungal strains (Klip et al., 2010). This underscores the compound's chemical versatility and its potential as a precursor for biologically active molecules.
Scientific Research Applications
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Antimicrobial Activity
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Anticonvulsant Activity
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Anti-inflammatory Activity
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Anticancer Activity
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Antidepressant Activity
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Antithyroid Activity
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Pesticidal Activity
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Diuretic Activity
Future Directions
The future directions for research on 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione could include further studies on its synthesis, properties, and potential applications . Given its potential therapeutic and environmental applications, it could be of interest in fields such as medicinal chemistry and environmental science.
properties
IUPAC Name |
5-(furan-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c11-6-7-5(8-9-6)4-2-1-3-10-4/h1-3H,(H2,7,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFBWTHPDGFZBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=S)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189305 | |
Record name | 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
CAS RN |
35771-65-4 | |
Record name | 5-(2-Furanyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35771-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035771654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-furyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.912 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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